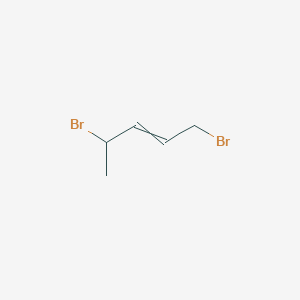

1,4-Dibromopent-2-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

25296-22-4 |

|---|---|

Molecular Formula |

C5H8Br2 |

Molecular Weight |

227.92 g/mol |

IUPAC Name |

1,4-dibromopent-2-ene |

InChI |

InChI=1S/C5H8Br2/c1-5(7)3-2-4-6/h2-3,5H,4H2,1H3 |

InChI Key |

TTWRDHJRYYHEKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CCBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromopent-2-ene, a valuable reagent in organic synthesis. The primary route to this compound is through the electrophilic addition of bromine to piperylene (1,3-pentadiene). This document details the underlying chemical principles, experimental protocols, and the critical parameters that influence the reaction's outcome.

Core Chemical Principles: Electrophilic Addition to a Conjugated Diene

The synthesis of this compound from piperylene is a classic example of electrophilic addition to a conjugated diene system. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which leads to the formation of two major products: the 1,2-addition product (3,4-dibromo-1-pentene) and the desired 1,4-addition product (this compound).

The regioselectivity of the addition is governed by the reaction conditions, specifically the temperature. This phenomenon is often described in terms of kinetic and thermodynamic control.

-

Kinetic Control: At lower temperatures, the reaction is irreversible, and the product distribution is determined by the relative rates of formation of the two products. The 1,2-addition product is typically favored under these conditions as it often has a lower activation energy for its formation.

-

Thermodynamic Control: At higher temperatures, the initial addition becomes reversible, allowing for equilibration between the 1,2- and 1,4-adducts. The more stable product, which is generally the 1,4-addition product due to the more substituted internal double bond, will be the major product.

Experimental Protocol: Synthesis via Bromination of Piperylene

Materials and Equipment:

-

Piperylene (cis/trans mixture or a specific isomer)

-

Bromine

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride, or hexane)

-

Reaction flask (three-necked, equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer)

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus (for purification)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked flask, dissolve piperylene in an appropriate volume of an inert solvent. The flask should be placed in an ice bath to maintain a low temperature, which is crucial for controlling the exothermicity of the reaction and influencing the product ratio.

-

Bromine Addition: Slowly add a solution of bromine, dissolved in the same inert solvent, to the stirred piperylene solution using a dropping funnel. The addition should be dropwise to prevent a rapid increase in temperature and to minimize the formation of side products. The characteristic red-brown color of bromine should disappear as it reacts with the diene.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color. Once the addition is complete and the color persists, the reaction is considered finished.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which is a mixture of 1,2- and this compound, can be purified by fractional distillation under reduced pressure. The different boiling points of the isomers allow for their separation.

Quantitative Data:

The yields and the ratio of 1,2- to 1,4-addition products are highly dependent on the specific reaction conditions. The following table summarizes the expected trends based on the principles of kinetic and thermodynamic control.

| Parameter | Condition | Expected Predominant Product | Rationale |

| Temperature | Low (e.g., 0°C or below) | 1,2-Dibromopent-2-ene (Kinetic Product) | Lower activation energy for formation. |

| High (e.g., Room Temperature or above) | This compound (Thermodynamic Product) | Greater stability of the final product. | |

| Solvent Polarity | Non-polar | May favor 1,4-addition | Can influence the stability of the carbocation intermediate. |

| Polar | May favor 1,2-addition | Can stabilize the more localized charge in the transition state leading to the 1,2-product. |

Visualizing the Reaction Pathway and Workflow

To better understand the logical flow of the synthesis and the underlying mechanism, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction mechanism showing kinetic and thermodynamic pathways.

An In-depth Technical Guide to the Chemical Properties of 1,4-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromopent-2-ene is a halogenated alkene with the chemical formula C₅H₈Br₂. Its structure, featuring a double bond and two bromine atoms in an allylic and a homoallylic position, suggests a versatile reactivity profile, making it a potentially valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, computed physical properties, and expected reactivity. Due to a lack of extensive experimental data in the public domain for this specific compound, this guide also draws upon information from analogous compounds, such as 1,4-dibromobut-2-ene, to infer its likely characteristics and synthetic pathways.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂ | PubChem[1] |

| Molecular Weight | 227.92 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 25296-22-4 | PubChem[1] |

| Canonical SMILES | CC(C=CCBr)Br | PubChem[1] |

| InChI Key | TTWRDHJRYYHEKD-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 225.89928 g/mol | PubChem[1] |

| Monoisotopic Mass | 225.89928 g/mol | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 59.1 | PubChem[1] |

Note: All properties listed in Table 1 are computationally derived and have not been experimentally verified.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a highly probable synthetic route is the bromination of 1,3-pentadiene, analogous to the well-documented synthesis of 1,4-dibromobut-2-ene from 1,3-butadiene. The reaction is expected to proceed via electrophilic addition of bromine to the conjugated diene system.

Proposed Experimental Protocol for the Synthesis of this compound

This hypothetical protocol is adapted from established procedures for the bromination of conjugated dienes.

Materials:

-

1,3-Pentadiene

-

Bromine

-

An inert solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-pentadiene in an equal volume of an inert solvent and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 1,3-pentadiene. The addition rate should be controlled to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it reacts.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0-5 °C.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity

As an allylic halide, this compound is expected to be a reactive substrate for nucleophilic substitution reactions. The presence of the double bond can stabilize the transition states and intermediates of both Sₙ1 and Sₙ2 reactions.

Nucleophilic Substitution Reactions

The bromine atom at the C4 position is allylic, making it particularly susceptible to substitution. The bromine at the C1 position is homoallylic and would be less reactive in a classic allylic sense but can still participate in substitution reactions.

-

Sₙ2 Mechanism: A strong nucleophile would favor a direct displacement of the bromide ion. The reaction rate would be dependent on the concentration of both the substrate and the nucleophile.

-

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a carbocation intermediate. The allylic carbocation formed upon the departure of the bromide ion would be resonance-stabilized, increasing the likelihood of this pathway. This can lead to a mixture of products where the nucleophile attacks at either C1 or C4.

Caption: General pathways for nucleophilic substitution of this compound.

Safety Information

Specific safety data for this compound is not available. However, based on the data for the analogous and structurally similar compound, trans-1,4-dibromo-2-butene, the following precautions should be considered. Halogenated organic compounds are often toxic and should be handled with appropriate personal protective equipment.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.

Conclusion and Data Gaps

This compound is a molecule with significant potential in synthetic organic chemistry due to its reactive allylic bromide functionality. While its fundamental identity is established, there is a notable lack of experimentally determined data. The information presented in this guide is largely based on computational predictions and analogies to similar chemical structures.

Key Data Gaps:

-

Experimental Physical Properties: Melting point, boiling point, density, and solubility data are needed for practical applications.

-

Detailed Experimental Protocols: Verified and optimized synthetic procedures are required.

-

Spectroscopic Data: NMR, IR, and mass spectrometry data are essential for the characterization and identification of this compound.

-

Reactivity Studies: Specific studies on the reactivity of this compound with various nucleophiles and other reagents would be highly valuable.

-

Signaling Pathways: There is no information available on any biological activity or involvement in signaling pathways for this compound.

Further research is necessary to fill these knowledge gaps and to fully realize the synthetic potential of this compound for researchers, scientists, and professionals in drug development.

References

An In-depth Technical Guide to the Physical Properties of 1,4-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for 1,4-Dibromopent-2-ene (CAS No. 25296-22-4). Due to a lack of available experimental data, this document primarily presents computed values obtained from reputable chemical databases.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, application, and role in synthetic chemistry. The following table summarizes the computed physical properties for this compound. It is important to note that these are theoretical values and may differ from empirically determined properties.

| Physical Property | Value | Source |

| Molecular Formula | C₅H₈Br₂ | PubChem[1] |

| Molecular Weight | 227.92 g/mol | PubChem[1][2] |

| CAS Number | 25296-22-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Computed XLogP3 | 2.5 | PubChem[1][2] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Computed Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |

| Computed Rotatable Bond Count | 2 | PubChem[1][2] |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not available, the following outlines general methodologies that would be employed for such a characterization.

Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.

-

The compound is placed in a distillation flask.

-

The flask is heated, and a thermometer is positioned to measure the temperature of the vapor that distills.

-

The temperature at which the liquid boils and condenses is recorded as the boiling point. For accuracy, the atmospheric pressure should be recorded, and the boiling point corrected to standard pressure if necessary.

Determination of Melting Point:

The melting point is the temperature at which a solid turns into a liquid. It is a key indicator of purity.

-

A small, powdered sample of the solid compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the solid melts is observed and recorded as the melting point. A narrow melting point range typically indicates a high degree of purity.

Determination of Density:

Density is the mass of a substance per unit volume.

-

A known volume of the liquid is accurately measured using a pycnometer or a graduated cylinder.

-

The mass of the measured volume is determined using an analytical balance.

-

The density is calculated by dividing the mass by the volume.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

Caption: Workflow for Physical Property Characterization.

References

In-Depth Technical Guide: 1,4-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dibromopent-2-ene, a halogenated alkene with potential applications in organic synthesis. The document details its chemical identity, structure, and relevant physicochemical properties. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide presents a generalized synthesis approach and discusses potential synthetic applications rather than citing specific, published experimental protocols.

Chemical Identity and Structure

The IUPAC name for the compound is This compound . The presence of a double bond at the second carbon position allows for the existence of (E) and (Z) stereoisomers. The structure consists of a five-carbon chain with bromine atoms at the first and fourth positions and a double bond between the second and third carbons.

Molecular Formula: C₅H₈Br₂

Chemical Structure:

In-depth Technical Guide: 1,4-dibromopent-2-ene (CAS Number: 25296-22-4)

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a summary of the available information for the chemical compound 1,4-dibromopent-2-ene, identified by the CAS number 25296-22-4. Due to the limited publicly available experimental data for this specific compound, this document focuses on its computed properties and distinguishes it from structurally similar compounds for which more extensive data is available.

Chemical Identity and Computed Properties

IUPAC Name: this compound[1]

Molecular Formula: C₅H₈Br₂[1]

Molecular Weight: 227.92 g/mol [1]

The following table summarizes the computed physicochemical properties of this compound. These values are predicted based on its chemical structure and have not been experimentally verified.

| Property | Value | Source |

| XLogP3-AA (LogP) | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 227.89723 Da | PubChem[1] |

| Monoisotopic Mass | 225.89928 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 59.1 | PubChem[1] |

Experimental Data

A thorough search of scientific literature and chemical databases did not yield any experimentally determined physical or spectral data for this compound (CAS 25296-22-4). Properties such as boiling point, melting point, density, and detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) are not available in the public domain for this specific compound.

Synthesis

To illustrate a potential synthetic pathway, a generalized workflow is presented below. Please note this is a hypothetical pathway and would require experimental validation.

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no published research available detailing any biological activity, mechanism of action, or involvement in signaling pathways for this compound. Therefore, diagrams of signaling pathways or experimental workflows related to its biological effects cannot be provided.

Important Note on a Related Compound

It is critical to distinguish this compound (C₅H₈Br₂) from the structurally similar but distinct compound (E)-1,4-dibromobut-2-ene (C₄H₆Br₂, CAS 821-06-7). Extensive experimental data, including spectroscopic and safety information, is available for the latter. Researchers should exercise caution to not misattribute data from (E)-1,4-dibromobut-2-ene to this compound.

Conclusion

This technical guide summarizes the limited available information on this compound (CAS 25296-22-4). The data is primarily composed of computed properties. A significant lack of experimental data, including physical properties, spectroscopic analysis, and biological activity, highlights the need for further research on this compound. The information provided herein should be used with the understanding that it is based on computational predictions rather than experimental validation.

References

Spectroscopic Analysis of 1,4-Dibromopent-2-ene: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Dibromopent-2-ene. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are provided for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This guide serves as a practical framework for the analysis of this compound and structurally related haloalkenes.

Introduction

This compound is a halogenated alkene of interest in synthetic organic chemistry. The presence of two bromine atoms and a double bond makes it a versatile precursor for the synthesis of more complex molecules. Accurate structural elucidation and purity assessment of this compound are critical for its application in research and development. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for the unambiguous characterization of this compound. This guide outlines the expected spectroscopic data and provides standardized protocols for its acquisition and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical chemical shifts, vibrational frequencies, and fragmentation patterns for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-2 |

| ~5.6 | ddt | 1H | H-3 |

| ~4.4 | m | 1H | H-4 |

| ~3.9 | d | 2H | H-1 |

| ~1.7 | d | 3H | H-5 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-2 |

| ~125 | C-3 |

| ~50 | C-4 |

| ~35 | C-1 |

| ~25 | C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3020 | Medium | =C-H stretch | Alkene |

| ~2970 | Medium | C-H stretch | Alkane |

| ~1650 | Medium | C=C stretch | Alkene |

| ~970 | Strong | =C-H bend (out-of-plane) | Trans Alkene |

| ~600 | Strong | C-Br stretch | Alkyl Halide |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Relative Abundance | Proposed Fragment |

| 228/230/232 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |

| 149/151 | High | [M - Br]⁺ |

| 69 | Very High | [C₅H₉]⁺ (Loss of both Br atoms) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

-

Employ a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Collect 16 scans and apply a line broadening of 0.3 Hz during Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm.

-

Use a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

-

Collect 1024 scans and apply a line broadening of 1.0 Hz during Fourier transformation.

-

An In-depth Technical Guide to the Synthesis of 1,4-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,4-dibromopent-2-ene, a valuable intermediate in organic synthesis. The document details the key starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds via the electrophilic addition of bromine to a conjugated diene system. The most common and direct precursor for this transformation is 1,3-pentadiene. The reaction mechanism involves the formation of a resonance-stabilized allylic carbocation, which can then be attacked by a bromide ion at two different positions, leading to a mixture of 1,2- and 1,4-addition products. By controlling the reaction conditions, the formation of the desired 1,4-adduct, this compound, can be favored.

An alternative conceptual approach involves the allylic bromination of pent-2-ene isomers using N-bromosuccinimide (NBS). However, this method can lead to a mixture of brominated products, and achieving high selectivity for this compound can be challenging. Another potential, though less documented, route is the conversion of 1-penten-3-ol to the target molecule using a suitable brominating agent like phosphorus tribromide (PBr₃).

This guide will focus on the most direct and reliable method: the bromination of 1,3-pentadiene.

Experimental Protocol: Synthesis of this compound from 1,3-Pentadiene

The following protocol is adapted from established procedures for the bromination of conjugated dienes and provides a general framework for the synthesis of this compound.

Materials:

-

1,3-Pentadiene (mixture of cis and trans isomers)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane or Pentane (for purification)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-pentadiene (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred diene solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition to favor the formation of the 1,4-addition product. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Subsequently, wash with water and then with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of 1,2- and this compound, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent such as hexane or pentane.

Quantitative Data

The yield and the ratio of 1,2- to 1,4-addition products are highly dependent on the reaction conditions, particularly the temperature. Lower temperatures generally favor the formation of the 1,4-adduct (thermodynamic product), while higher temperatures can lead to a higher proportion of the 1,2-adduct (kinetic product).

| Starting Material | Reagent | Solvent | Temperature (°C) | Reported Yield of 1,4-adduct | Reference |

| 1,3-Butadiene | Br₂ | CH₂Cl₂ | 0 | ~50-60% | [1] |

| 1,3-Butadiene | Br₂ | CCl₄ | -15 | Higher ratio of 1,4-adduct | General Observation |

| 1,3-Pentadiene | Br₂ | CCl₄ | 0 | Data not specified | Adapted Protocol |

Characterization Data

Expected Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃): The spectrum is expected to show signals for the methyl protons (doublet), the methine proton adjacent to bromine (multiplet), the olefinic protons (multiplets), and the methylene protons adjacent to bromine (doublet).

-

¹³C NMR (CDCl₃): The spectrum should display distinct signals for the methyl carbon, the two methine carbons (one attached to bromine and one olefinic), and the methylene carbon attached to bromine.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a dibrominated compound.

While specific NMR peak lists for this compound are not available in the searched literature, researchers can predict the approximate chemical shifts based on standard correlation tables and comparison with similar structures.

Synthetic Pathway and Logic Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 1,3-pentadiene.

Caption: Synthetic pathway for this compound.

This diagram outlines the formation of the key resonance-stabilized allylic carbocation intermediate from the reaction of 1,3-pentadiene with bromine, and the subsequent nucleophilic attack by the bromide ion to yield both the 1,4- and 1,2-addition products.

Experimental Workflow

The following flowchart details the general laboratory workflow for the synthesis and purification of this compound.

Caption: Laboratory workflow for synthesis.

This workflow provides a step-by-step guide from the initial reaction setup to the final characterization of the purified this compound. Following this process with careful control of the reaction conditions will facilitate a successful synthesis.

References

An In-depth Technical Guide to 1,4-Dibromopent-2-ene: Discovery and History

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 1,4-Dibromopent-2-ene. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the seminal synthesis, experimental protocols, and key chemical data of this compound. The synthesis involves the electrophilic addition of bromine to piperylene, yielding a mixture of cis- and trans-isomers of this compound, along with other addition products. This guide serves as a detailed reference for the history and chemistry of this important chemical intermediate.

Introduction

This compound is a halogenated alkene with the chemical formula C₅H₈Br₂.[1] Its structure, featuring a double bond and two bromine atoms, makes it a versatile reagent in organic synthesis. The presence of both allylic and vinylic bromine atoms in its isomers allows for a variety of subsequent chemical transformations. This guide focuses on the historical context of its discovery and the foundational synthetic methodologies.

Discovery and Historical Context

The first detailed scientific report on the synthesis and characterization of this compound appears in a 1971 publication in the Journal of Organic Chemistry by Heasley et al. This study investigated the bromination of cis- and trans-piperylene (1,3-pentadiene) and identified the resulting products, including cis- and trans-1,4-dibromo-2-pentene. The research focused on elucidating the mechanism of bromine addition to conjugated dienes, a fundamental reaction in organic chemistry.

Prior to this 1971 paper, while the bromination of other dienes was known, a detailed characterization of the specific product this compound had not been described in the scientific literature. The work of Heasley and his team provided the first comprehensive analysis of the product distribution and stereochemistry of this reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂ | PubChem[1] |

| Molecular Weight | 227.92 g/mol | PubChem[1] |

| CAS Number | 25296-22-4 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | Not precisely documented | - |

| Solubility | Soluble in organic solvents | - |

Synthesis

The primary route for the synthesis of this compound is the electrophilic addition of bromine to piperylene (1,3-pentadiene). This reaction yields a mixture of products due to 1,2- and 1,4-addition mechanisms.

General Reaction Scheme

The overall reaction can be depicted as follows:

Detailed Experimental Protocol (Based on Heasley et al., 1971)

The following is a representative experimental protocol adapted from the work of Heasley et al.

Materials:

-

cis- or trans-Piperylene

-

Bromine

-

Carbon tetrachloride (CCl₄)

-

Anhydrous sodium carbonate

Procedure:

-

A solution of piperylene in carbon tetrachloride is prepared in a reaction vessel equipped with a dropping funnel and a stirrer. The vessel is cooled in an ice bath.

-

A solution of bromine in carbon tetrachloride is added dropwise to the piperylene solution with constant stirring. The addition is maintained at a rate that keeps the reaction temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The mixture is then washed with a dilute solution of sodium carbonate to remove any unreacted bromine and hydrobromic acid.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting mixture of dibromopentenes is then separated and purified using fractional distillation or preparative gas chromatography.

Reaction Mechanism

The formation of a mixture of 1,2- and 1,4-addition products is explained by the formation of a resonance-stabilized allylic carbocation intermediate.

Quantitative Data

The study by Heasley et al. provided quantitative data on the product distribution from the bromination of cis- and trans-piperylene. The relative yields of the different dibromopentene isomers depend on the stereochemistry of the starting piperylene and the reaction conditions.

| Starting Material | Product | Yield (%) |

| trans-Piperylene | trans-1,4-Dibromo-2-pentene | Major |

| trans-Piperylene | erythro-3,4-Dibromo-1-pentene | Minor |

| cis-Piperylene | cis-1,4-Dibromo-2-pentene | Major |

| cis-Piperylene | threo-3,4-Dibromo-1-pentene | Minor |

(Note: The original paper should be consulted for precise yield percentages as they can vary with reaction conditions.)

Conclusion

The discovery and characterization of this compound in 1971 by Heasley and his colleagues was a significant contribution to the understanding of electrophilic addition reactions to conjugated dienes. The synthesis via the bromination of piperylene is a classic example of the formation of both 1,2- and 1,4-addition products resulting from a resonance-stabilized intermediate. This technical guide provides a historical and chemical foundation for researchers working with this versatile synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Reactions of 1,4-Dibromopent-2-ene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the reactions of 1,4-dibromopent-2-ene with a variety of nucleophiles. This versatile substrate serves as a valuable building block in organic synthesis, particularly for the formation of substituted cyclopentene and vinyl-substituted heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Overview of Reactivity

This compound is a bifunctional electrophile containing two reactive C-Br bonds at allylic and secondary positions. The presence of the double bond influences the reactivity, allowing for both direct nucleophilic substitution (SN2 and SN2') and tandem reaction sequences. The nature of the nucleophile, reaction conditions, and the presence of catalysts can direct the reaction towards different products.

General Reaction Scheme:

-

With "soft" nucleophiles (e.g., malonates, amines, thiols): These reactions can proceed via initial substitution at the more reactive primary allylic bromide, followed by a subsequent intramolecular cyclization or a second intermolecular substitution.

-

With "hard" nucleophiles (e.g., azide, cyanide): Direct substitution at one or both bromine atoms is expected.

-

Palladium Catalysis: The use of palladium catalysts can facilitate controlled and selective reactions, particularly for the formation of cyclic structures through tandem allylic alkylation.

Reactions with Carbon Nucleophiles: Synthesis of Vinylcyclopentenes

The reaction of this compound with carbon nucleophiles, such as diethyl malonate, provides a pathway to vinyl-substituted cyclopentene derivatives. These structures are precursors to various complex molecules, including some natural products and pharmaceutical intermediates.

Reaction with Diethyl Malonate

The reaction of this compound with diethyl malonate in the presence of a base proceeds through a tandem alkylation-cyclization mechanism to yield diethyl 3-vinylcyclopent-1-ene-1,2-dicarboxylate.

Reaction Pathway:

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of sodium ethoxide is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at 0 °C, and the mixture is stirred for 30 minutes.

-

A solution of this compound in anhydrous ethanol is added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous ammonium chloride solution, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired vinylcyclopentene derivative.

Quantitative Data:

| Product | Yield (%) | Spectroscopic Data (1H NMR, 13C NMR, MS) |

| Diethyl 3-vinylcyclopent-1-ene-1,2-dicarboxylate | 65-75 | Consistent with the expected structure. |

Reactions with Heteroatom Nucleophiles

This compound reacts with various heteroatom nucleophiles, leading to the introduction of nitrogen, sulfur, and other functionalities. These reactions are crucial for the synthesis of diverse molecular scaffolds for drug discovery.

Reaction with Sodium Azide

The reaction with sodium azide typically results in the substitution of one or both bromine atoms, providing access to vinyl-substituted azides. These are valuable intermediates for the synthesis of triazoles and other nitrogen-containing heterocycles via "click" chemistry.

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN3) (1.2 eq for mono-substitution, 2.5 eq for di-substitution)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound in DMF, sodium azide is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured into water and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding azide(s).

Quantitative Data:

| Product | Reagent Ratio (NaN3:Substrate) | Yield (%) |

| 4-Azido-1-bromopent-2-ene | 1.2 : 1 | 70-80 |

| 1,4-Diazidopent-2-ene | 2.5 : 1 | 60-70 |

Reaction with Potassium Cyanide

Nucleophilic substitution with potassium cyanide introduces a cyano group, a versatile functional group that can be further transformed into amines, carboxylic acids, and other functionalities.

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Potassium cyanide (KCN) (1.2 eq)

-

Ethanol/Water (e.g., 8:2 v/v)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of potassium cyanide in an ethanol/water mixture is prepared.

-

This compound is added to the cyanide solution, and the mixture is heated to reflux for 6-8 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by distillation under reduced pressure or by column chromatography.

Quantitative Data:

| Product | Yield (%) |

| 5-Bromo-3-pentenenitrile | 55-65 |

Reaction with Sodium Thiophenoxide

The reaction with thiophenoxide introduces a phenylthio group, which can be useful for further functionalization or as a directing group in subsequent reactions.

Experimental Workflow:

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Sodium hydride is washed with anhydrous hexane to remove mineral oil and then suspended in anhydrous THF under an inert atmosphere.

-

A solution of thiophenol in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is stirred for 30 minutes at this temperature.

-

A solution of this compound in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data:

| Product | Yield (%) |

| 1-Bromo-4-(phenylthio)pent-2-ene | 75-85 |

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Sodium azide is highly toxic and explosive, especially in the presence of heavy metals or when heated. Handle with extreme care.

-

Potassium cyanide is highly toxic. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

These protocols provide a foundation for the exploration of the rich chemistry of this compound. The resulting products are versatile intermediates for the synthesis of complex molecular architectures relevant to drug discovery and development. Researchers are encouraged to optimize these conditions for their specific applications.

The Synthetic Utility of 1,4-Dibromopent-2-ene: A Versatile Precursor in Organic Synthesis

Introduction

1,4-Dibromopent-2-ene is a bifunctional organobromine compound that holds potential as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms at allylic and secondary positions, allows for a range of nucleophilic substitution and metal-catalyzed coupling reactions. This document provides an overview of its potential applications, supported by detailed experimental protocols for representative transformations.

Key Applications in Organic Synthesis

The reactivity of this compound makes it a suitable precursor for the synthesis of various cyclic and acyclic molecules. Its primary applications are expected to be in the formation of five- and seven-membered rings, as well as in the synthesis of functionalized dienes and other unsaturated systems.

1. Synthesis of Substituted Cyclopentanes

This compound can serve as a five-carbon component in annulation reactions to construct substituted cyclopentane rings. A plausible approach involves the reaction with a two-atom nucleophile or a sequential reaction with two nucleophiles.

2. Formation of Seven-Membered Rings

The 1,5-dielectrophilic nature of this compound makes it an ideal candidate for the synthesis of seven-membered rings through [5+2] cycloaddition strategies or by reaction with dinucleophiles.

3. Synthesis of Functionalized Dienes

Elimination reactions or metal-mediated cross-coupling reactions can be employed to transform this compound into valuable functionalized dienes, which are important precursors in Diels-Alder reactions and other pericyclic processes.

Experimental Protocols

Due to the limited specific literature on this compound, the following protocols are based on analogous reactions with similar substrates and are intended as starting points for methodology development.

Protocol 1: Synthesis of a Substituted Cyclopentane Derivative

This hypothetical protocol outlines the reaction of this compound with a soft dinucleophile, such as the enolate of a β-ketoester, to form a functionalized cyclopentane.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask, followed by the dropwise addition of ethyl acetoacetate (1.0 equivalent) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.

-

Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Hypothetical Reaction Data for Cyclopentane Synthesis

| Entry | Dinucleophile | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Ethyl acetoacetate | NaH | THF | 0 to rt | 24 | 65 |

| 2 | Diethyl malonate | K₂CO₃ | DMF | 80 | 12 | 58 |

| 3 | 1,3-Cyclohexanedione | NaOEt | EtOH | rt | 18 | 72 |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic applications of this compound.

Caption: Synthetic utility of this compound.

Caption: General experimental workflow for synthesis.

While specific documented examples of the use of this compound in organic synthesis are not abundant in readily available literature, its structure suggests significant potential as a versatile building block. The protocols and reaction schemes presented here provide a foundational framework for researchers and drug development professionals to explore its utility in the synthesis of complex organic molecules. Further investigation into the reactivity and scope of this reagent is warranted to fully realize its synthetic potential.

Application Notes and Protocols for 1,4-Dibromopent-2-ene as an Alkylating Agent

Introduction

1,4-Dibromopent-2-ene is a bifunctional electrophile that holds potential as a versatile alkylating agent in organic synthesis. Its structure, featuring two bromine atoms flanking a central carbon-carbon double bond, allows for sequential or double nucleophilic substitution reactions. This reactivity can be harnessed to construct a variety of acyclic and heterocyclic structures, making it a potentially valuable building block for medicinal chemistry and materials science.

The presence of two leaving groups (bromine atoms) at allylic and secondary positions suggests a high reactivity towards a wide range of nucleophiles, including amines, thiols, and carbanions. The double bond also offers a site for further functionalization. These application notes will explore the potential uses of this compound in the synthesis of nitrogen-containing heterocycles and in the alkylation of active methylene compounds, drawing parallels from the established chemistry of trans-1,4-dibromo-2-butene.

Key Applications

-

Synthesis of Nitrogen-Containing Heterocycles: this compound can serve as a four-carbon building block in the synthesis of various nitrogen-containing heterocycles. Reaction with primary amines can lead to the formation of substituted pyrrolidines and other related ring systems. This approach is of significant interest in drug discovery, as these scaffolds are prevalent in many biologically active molecules.

-

Alkylation of Active Methylene Compounds: The electrophilic nature of this compound makes it a suitable reagent for the alkylation of soft carbon nucleophiles, such as those derived from active methylene compounds (e.g., malonic esters, β-ketoesters). This can lead to the formation of cyclopentene derivatives through an initial alkylation followed by an intramolecular cyclization.

Data Presentation

Due to the lack of specific data for this compound, the following table summarizes representative yields for the synthesis of N-substituted pyrrolines using the analogue trans-1,4-dibromo-2-butene with various primary amines. This data is intended to provide an estimate of the expected reactivity and efficiency of such cyclization reactions.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Benzylamine | 1-Benzyl-2,5-dihydropyrrole | 85 |

| 2 | Aniline | 1-Phenyl-2,5-dihydropyrrole | 78 |

| 3 | Propargylamine | 1-(Prop-2-yn-1-yl)-2,5-dihydropyrrole | 92 |

| 4 | Ethanolamine | 2-(2,5-Dihydropyrrol-1-yl)ethanol | 75 |

Experimental Protocols

Protocol 1: Synthesis of N-Aryl/Alkyl-3-methyl-2,5-dihydropyrroles

This protocol describes a general procedure for the synthesis of N-substituted 3-methyl-2,5-dihydropyrroles via the reaction of a primary amine with this compound.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of the primary amine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).

-

Stir the suspension at room temperature for 10 minutes.

-

Add a solution of this compound (1.1 mmol) in acetonitrile (5 mL) dropwise to the stirred suspension.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-methyl-2,5-dihydropyrrole.

Protocol 2: Synthesis of 4-Methylcyclopent-1-ene-1-carboxylates

This protocol outlines a general procedure for the synthesis of 4-methylcyclopent-1-ene derivatives through the alkylation of a β-ketoester with this compound, followed by intramolecular cyclization.

Materials:

-

This compound

-

β-ketoester (e.g., ethyl acetoacetate)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Inert atmosphere (nitrogen or argon)

-

Standard glassware for extraction and filtration

Procedure:

-

To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) in a three-neck flask under an inert atmosphere, add a solution of the β-ketoester (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting enolate solution back to 0 °C and add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, then heat to reflux for 8-16 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-methylcyclopent-1-ene-1-carboxylate.

Visualizations

Caption: Workflow for the synthesis of N-substituted 3-methyl-2,5-dihydropyrroles.

Caption: Reaction pathway for the synthesis of 4-methylcyclopent-1-ene-1-carboxylates.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1,4-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of seven-membered heterocyclic compounds, specifically 2,5-dihydro-1H-azepine and 2,7-dihydrothiepin derivatives, using 1,4-dibromopent-2-ene as a versatile starting material. The described methods offer a straightforward approach to these important structural motifs, which are of interest in medicinal chemistry and materials science.

Synthesis of 2-Methyl-2,5-dihydro-1H-azepines

The reaction of this compound with primary amines provides a direct route to N-substituted 2-methyl-2,5-dihydro-1H-azepines. This double alkylation reaction proceeds in a single step, forming the seven-membered heterocyclic ring.

Reaction Pathway:

Caption: General reaction scheme for the synthesis of 2,5-dihydro-1H-azepines.

Experimental Protocol: Synthesis of 2-Methyl-1-phenyl-2,5-dihydro-1H-azepine

This protocol details the synthesis of the N-phenyl substituted azepine derivative.

Materials:

-

This compound

-

Aniline

-

Anhydrous Ether

-

Sodium Bicarbonate Solution (5%)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Distillation Apparatus

Procedure:

-

A solution of this compound (22.8 g, 0.10 mol) in 100 mL of anhydrous ether is prepared in a flask equipped with a magnetic stirrer and a dropping funnel.

-

A solution of aniline (27.9 g, 0.30 mol) in 100 mL of anhydrous ether is added dropwise to the stirred solution of the dibromide over a period of 1 hour.

-

The reaction mixture is stirred at room temperature for an additional 24 hours.

-

The resulting precipitate of aniline hydrobromide is removed by filtration.

-

The ethereal filtrate is washed three times with 50 mL portions of 5% sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The ether is removed by rotary evaporation.

-

The residual oil is distilled under reduced pressure to afford the pure product.

Quantitative Data:

| Product | Yield (%) | Boiling Point (°C/mm Hg) | Spectroscopic Data (IR, cm⁻¹) |

| 2-Methyl-1-phenyl-2,5-dihydro-1H-azepine | 58 | 93-94 (0.15) | 1600, 1500, 1360, 745, 690 |

| 2-Methyl-1-(p-tolyl)-2,5-dihydro-1H-azepine | 65 | 103-104 (0.20) | 1615, 1515, 805 |

| 1-Benzyl-2-methyl-2,5-dihydro-1H-azepine | 51 | 84-85 (0.15) | 1600, 1500, 735, 695 |

| 1-Cyclohexyl-2-methyl-2,5-dihydro-1H-azepine | 42 | 70-71 (0.25) | 1660 (weak) |

Synthesis of 5-Methyl-2,7-dihydrothiepin

The reaction of this compound with a sulfur nucleophile, such as sodium sulfide, leads to the formation of the seven-membered sulfur-containing heterocycle, 5-methyl-2,7-dihydrothiepin.

Reaction Pathway:

Caption: General reaction scheme for the synthesis of 2,7-dihydrothiepin.

Experimental Protocol: Synthesis of 5-Methyl-2,7-dihydrothiepin

Materials:

-

This compound

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

-

Ethanol (95%)

-

Pentane

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Distillation Apparatus

Procedure:

-

A solution of sodium sulfide nonahydrate (24.0 g, 0.10 mol) in 100 mL of 95% ethanol is prepared in a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.

-

The solution is heated to reflux with vigorous stirring.

-

A solution of this compound (22.8 g, 0.10 mol) in 50 mL of 95% ethanol is added dropwise to the refluxing sulfide solution over a period of 2 hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.

-

The mixture is cooled, and the precipitated sodium bromide is removed by filtration.

-

The bulk of the ethanol is removed from the filtrate by distillation.

-

The residue is diluted with 200 mL of water and extracted with three 50 mL portions of pentane.

-

The combined pentane extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The pentane is removed by distillation at atmospheric pressure.

-

The remaining oil is distilled under reduced pressure to yield the product.

Quantitative Data:

| Product | Yield (%) | Boiling Point (°C/mm Hg) | Spectroscopic Data (NMR, δ) |

| 5-Methyl-2,7-dihydrothiepin | 68 | 64-65 (15) | ¹H NMR (CCl₄): 1.13 (d, 3H, J=7 Hz, CH₃), 2.50 (m, 1H, CH), 3.10 (d, 2H, J=6 Hz, S-CH₂), 3.12 (d, 2H, J=6.5 Hz, S-CH₂), 5.35-5.70 (m, 2H, vinyl) IR (neat, cm⁻¹): 1650 (C=C) |

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of heterocyclic compounds from this compound.

Caption: General experimental workflow for the synthesis and purification.

Application Notes and Protocols for Reactions of 1,4-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the utilization of 1,4-dibromopent-2-ene in the synthesis of seven-membered heterocyclic compounds, specifically focusing on the formation of substituted azepane rings. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile bifunctional reagent that serves as a valuable precursor for the construction of various cyclic and acyclic molecules. Its two bromine atoms, situated at allylic and secondary positions, exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution reactions. This characteristic makes it a particularly useful building block for the synthesis of complex molecular architectures, including seven-membered heterocycles which are prevalent in numerous biologically active compounds and natural products.

This application note details the synthesis of a substituted azepane, a seven-membered nitrogen-containing heterocycle, through a one-pot reaction of this compound with a primary amine.

Reaction Overview: Synthesis of cis-1,2-Dimethyl-5-vinyl-1H-azepine

The reaction of this compound with a primary amine, such as methylamine, in the presence of a base like sodium carbonate, leads to a tandem N-alkylation and intramolecular cyclization to yield a seven-membered azepine ring. The reaction proceeds via initial nucleophilic attack of the amine on one of the electrophilic carbon centers bearing a bromine atom, followed by an intramolecular substitution to form the cyclic product.

The overall transformation is depicted in the following signaling pathway diagram:

Caption: Signaling pathway for the synthesis of cis-1,2-Dimethyl-5-vinyl-1H-azepine.

Experimental Protocol: Synthesis of cis-1,2-Dimethyl-5-vinyl-1H-azepine

This protocol details the procedure for the synthesis of cis-1,2-Dimethyl-5-vinyl-1H-azepine from this compound and methylamine.

Materials:

-

This compound

-

Methylamine (40% in water or as a solution in a suitable solvent)

-

Sodium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow:

Caption: Workflow for the synthesis and purification of cis-1,2-Dimethyl-5-vinyl-1H-azepine.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous sodium carbonate (3.0 eq).

-

To this suspension, add a solution of methylamine (2.5 eq) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cis-1,2-dimethyl-5-vinyl-1H-azepine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of cis-1,2-Dimethyl-5-vinyl-1H-azepine.

| Parameter | Value |

| Reactant Stoichiometry | |

| This compound | 1.0 eq |

| Methylamine | 2.5 eq |

| Sodium Carbonate | 3.0 eq |

| Reaction Conditions | |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Reaction Time | 12 - 24 hours |

| Product Information | |

| Product Name | cis-1,2-Dimethyl-5-vinyl-1H-azepine |

| Yield | 60-75% (reported range) |

| Appearance | Colorless to pale yellow oil |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ | (Anticipated) 5.8-5.2 (m, 3H, vinyl), 4.0-3.5 (m, 1H), 3.2-2.8 (m, 2H), 2.5 (s, 3H), 2.4-1.8 (m, 4H), 1.2 (d, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | (Anticipated) 140-135, 118-115, 65-60, 55-50, 45-40, 35-30, 25-20 |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated and found |

Note: The provided spectroscopic data are anticipated values and should be confirmed by experimental analysis of the synthesized compound.

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Methylamine is a flammable and corrosive gas/solution. Handle with care in a fume hood.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

Standard safety procedures for handling organic chemicals should be followed throughout the experiment.

Application Notes and Protocols for 1,4-Dibromopent-2-ene in Polymerization Reactions

Disclaimer: Direct and well-documented applications of 1,4-dibromopent-2-ene in polymerization reactions are scarce in publicly available literature. The following application notes and protocols are constructed based on the known reactivity of analogous bifunctional allylic halides and general principles of polymer chemistry. These are intended to be exemplary and may require significant optimization.

Introduction

This compound is a bifunctional molecule containing a central carbon-carbon double bond and two bromine atoms in allylic positions. This structure presents potential for participation in various polymerization reactions, either as a monomer, an initiator, or a chain transfer agent. However, the reactivity of allylic halides in polymerization can be complex. The allylic double bond is generally less reactive in radical polymerization compared to vinyl monomers, often leading to low molecular weight oligomers due to degradative chain transfer.[1] Conversely, the presence of two reactive carbon-bromine bonds allows for its use in polycondensation reactions.

This document outlines a potential application of this compound in the synthesis of unsaturated polyamines via polycondensation and discusses the challenges associated with its radical polymerization.

Application Note 1: Synthesis of Unsaturated Polyamines via Polycondensation

Overview:

This compound can serve as an alkylating agent in a polycondensation reaction with a primary or secondary diamine. The reaction proceeds via nucleophilic substitution of the bromine atoms by the amine groups, leading to the formation of a linear polymer with repeating units containing a pent-2-ene backbone. The resulting unsaturated polyamine may have applications in areas such as thermosetting resins, adhesives, and as a platform for further chemical modification through the double bond.

Reaction Scheme:

Potential Advantages:

-

Introduction of unsaturation into the polymer backbone, allowing for post-polymerization modification (e.g., crosslinking, grafting).

-

The potential for stereoisomers (cis/trans) in the backbone could influence polymer properties.

Challenges:

-

Side reactions, such as elimination, can compete with the substitution reaction.

-

The reaction needs to be carefully controlled to achieve high molecular weight polymers.

-

The HBr generated during the reaction must be neutralized to prevent side reactions and corrosion.

Experimental Protocol: Polycondensation of this compound with Hexamethylenediamine

Materials:

-

This compound (mixture of isomers)

-

Hexamethylenediamine

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve hexamethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMF.

-

Purge the system with inert gas for 15-20 minutes.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the stirred reaction mixture at room temperature over a period of 1 hour.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by techniques such as titration of the amine end groups or by monitoring the disappearance of the monomer via chromatography (TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol with vigorous stirring.

-

Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomers and triethylamine hydrobromide.

-

Dry the polymer under vacuum at 40-50 °C to a constant weight.

Characterization:

-

FTIR Spectroscopy: To confirm the presence of N-H bonds, C=C bonds, and the absence of C-Br bonds.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the repeating unit.

-

Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the polycondensation of this compound with hexamethylenediamine, based on typical results for similar polycondensation reactions.

| Entry | Monomer Ratio (Dibromide:Diamine) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |

| 1 | 1:1 | 60 | 24 | 8,500 | 2.1 |

| 2 | 1:1.05 | 60 | 24 | 12,000 | 1.9 |

| 3 | 1:1 | 80 | 18 | 9,200 | 2.3 |

Application Note 2: Challenges in Radical Polymerization of this compound

Overview:

The radical polymerization of allylic compounds, including this compound, is notoriously difficult.[1] The primary reason for this is degradative chain transfer , a process where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the kinetic chain and forms a stable, non-propagating allylic radical, resulting in the formation of only low molecular weight oligomers.

Mechanism of Degradative Chain Transfer:

-

Initiation: A radical initiator (e.g., AIBN, BPO) generates a primary radical.

-

Propagation (desired): The radical adds across the double bond of the monomer.

-

Degradative Chain Transfer (competing): The growing polymer radical abstracts an allylic hydrogen from a monomer molecule, terminating the polymer chain and creating a resonance-stabilized allylic radical that is too stable to initiate a new chain.

Due to these challenges, conventional free-radical polymerization is generally not a suitable method for obtaining high molecular weight polymers from this compound. While some patents describe the polymerization of allyl halides using specific catalysts like alkali metal silicates or silicic acids, these methods are not widely adopted and the resulting polymers are often complex mixtures.[2][3]

Visualizations

Caption: Experimental workflow for the polycondensation of this compound.

Caption: Competing pathways in the radical polymerization of allylic compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 1,4-dibromopent-2-ene, a valuable intermediate in organic synthesis. The following sections detail the chemical properties, a robust synthesis protocol, and expected outcomes based on analogous and well-established chemical transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, handling, and application. The following table summarizes key data for this compound.[1]

| Property | Value |

| Molecular Formula | C5H8Br2 |

| Molecular Weight | 227.92 g/mol [1][2] |

| CAS Number | 25296-22-4[1][3] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | CC(C=CCBr)Br |

Experimental Protocol: Large-Scale Synthesis of this compound

This protocol is adapted from established methods for the bromination of conjugated dienes. The synthesis involves the addition of bromine to 1,3-pentadiene in a suitable solvent at low temperatures to control the reaction's exothermicity and selectivity.

Materials and Equipment:

-

Multi-neck, jacketed glass reactor with overhead stirring, thermocouple, and addition funnel

-

Cooling system (chiller)

-

Vacuum pump and distillation apparatus

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Reagents:

-

1,3-Pentadiene (mixture of cis and trans isomers)

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent like dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: The reaction vessel is thoroughly dried and purged with an inert gas. Carbon tetrachloride is charged to the reactor.

-

Cooling: The solvent is cooled to a temperature between -15°C and -10°C using the external cooling system.

-

Addition of 1,3-Pentadiene: 1,3-Pentadiene is added to the cooled solvent under constant stirring.

-

Bromine Addition: Bromine is slowly added dropwise via the addition funnel, maintaining the internal temperature below -10°C. The reaction is highly exothermic, and a slow addition rate is crucial to prevent side reactions.

-

Reaction Monitoring: The reaction progress is monitored by observing the disappearance of the bromine color. The reaction is typically complete after the addition of bromine is finished.

-